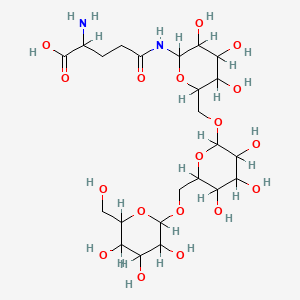

Glycotriosyl glutamine

Descripción

Propiedades

Número CAS |

83235-86-3 |

|---|---|

Fórmula molecular |

C23H40N2O18 |

Peso molecular |

632.6 g/mol |

Nombre IUPAC |

2-amino-5-oxo-5-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]amino]pentanoic acid |

InChI |

InChI=1S/C23H40N2O18/c24-6(21(37)38)1-2-10(27)25-20-17(34)14(31)12(29)8(41-20)4-39-23-19(36)16(33)13(30)9(43-23)5-40-22-18(35)15(32)11(28)7(3-26)42-22/h6-9,11-20,22-23,26,28-36H,1-5,24H2,(H,25,27)(H,37,38) |

Clave InChI |

FBRQDLODWVMGEI-UHFFFAOYSA-N |

SMILES canónico |

C(CC(=O)NC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O)O)C(C(=O)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

alpha-Glc-(1->6)beta-Glc-(1->6)alpha-Glc-(1-Gln) glycotriosyl glutamine TriGlc-Gln |

Origen del producto |

United States |

Foundational & Exploratory

"Glycotriosyl glutamine" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycotriosyl glutamine is a synthetic glycopeptide analogue that has been identified as a nephritogenoside. Its primary characterized biological effect is the induction of focal glomerulonephritis (FGN) and the appearance of myeloid bodies in the epithelial cells of podocytes in rat models. This technical guide provides a summary of the available chemical and physical properties of this compound and outlines a general experimental framework for its use in nephrology research.

Chemical Structure and Properties

This compound is a complex molecule consisting of a glutamine residue glycosylated with a trisaccharide moiety.

Systematic Name: 2-amino-5-[[2,3,4-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-5-yl]oxy]pentanamide

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₄₀N₂O₁₈ | |

| Molecular Weight | 632.57 g/mol | |

| CAS Number | 83235-86-3 | |

| Relative Density | 1.73 g/cm³ | |

| Synonyms | Triglc-gln |

Experimental Protocols

The primary reported application of this compound is in the experimental induction of focal glomerulonephritis in animal models. While a specific, detailed protocol for this compound is not available in the reviewed literature, a general methodology can be inferred from studies inducing FGN with other synthetic glycopeptides.

General Workflow for Induction of Focal Glomerulonephritis (FGN)

The following diagram outlines a generalized experimental workflow for inducing FGN in a rat model using a synthetic glycopeptide like this compound.

Unraveling the Cellular Roles of Glycosylated Glutamine Derivatives: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary: The term "Glycotriosyl glutamine" does not correspond to a known, naturally occurring molecule in existing scientific literature. However, it describes a theoretical structure—a glutamine residue modified with a trisaccharide—that falls under the broad and critical category of protein glycosylation. While direct glycosylation of glutamine is a novel and largely unexplored concept, the principles of glycobiology and the known functions of glutamine metabolism provide a framework for understanding its potential biological significance. This guide synthesizes current knowledge on related processes, including the role of glutamine in fueling glycosylation, the impact of glycosylation on protein function, and the therapeutic implications of targeting these pathways.

Introduction: The Intersection of Glutamine Metabolism and Glycosylation

Glycosylation, the enzymatic attachment of glycans (sugars) to proteins, lipids, or other organic molecules, is a fundamental post-translational modification that profoundly influences a vast array of cellular processes. It is integral to protein folding, stability, trafficking, and function[1]. Glutamine, the most abundant amino acid in the human body, is a key metabolic substrate that, beyond its role in protein synthesis and energy production, provides the building blocks for glycosylation[2][3].

While N-linked glycosylation (at asparagine) and O-linked glycosylation (at serine or threonine) are the most well-characterized forms, the concept of a "this compound" points towards a direct modification of a glutamine residue[4][5]. Although a 2008 study identified a glutamine residue modified with oligosaccharides in recombinant antibodies, this remains a novel finding and not a widely understood biological mechanism[6].

This document will explore the biological functions of glycosylation with a focus on how glutamine metabolism fuels these modifications and the potential roles that a molecule like "this compound" could play if discovered to be a natural cellular component.

The Central Role of Glutamine in the Hexosamine Biosynthetic Pathway (HBP)

Glutamine is a critical substrate for the Hexosamine Biosynthetic Pathway (HBP), which produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc)[2][7]. UDP-GlcNAc is the essential donor substrate for both N-linked and O-linked glycosylation[2][8]. The enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) catalyzes the first and rate-limiting step of the HBP[9].

Key Functions of the HBP:

-

Nutrient Sensing: The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism, allowing the cell to sense its metabolic state. O-GlcNAcylation levels, in particular, are highly responsive to cellular nutrient availability[10][11].

-

Protein Modification: UDP-GlcNAc is used by O-GlcNAc transferase (OGT) to add a single GlcNAc sugar to serine or threonine residues of nuclear and cytoplasmic proteins (O-GlcNAcylation)[10][11]. It is also the foundational sugar for the complex branched structures of N-linked glycans.

The following diagram illustrates the central role of glutamine in the Hexosamine Biosynthetic Pathway.

References

- 1. Cellular Organization of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glutamine is a substrate for glycosylation and CA19-9 biosynthesis through hexosamine biosynthetic pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 4. brainly.com [brainly.com]

- 5. O-linked glycosylation - Wikipedia [en.wikipedia.org]

- 6. Glutamine-linked and Non-consensus Asparagine-linked Oligosaccharides Present in Human Recombinant Antibodies Define Novel Protein Glycosylation Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucose and glutamine fuel protein O-GlcNAcylation to control T cell self-renewal and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of glucose metabolism prevents glycosylation of the glutamine transporter ASCT2 and promotes compensatory LAT1 upregulation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 10. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 11. Chemical approaches to understanding O-GlcNAc glycosylation in the brain - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Glycotriosyl Glutamine: A Technical Guide to its Natural Occurrence and Biosynthesis in the Context of Nephritogenoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Glycotriosyl glutamine" describes a specific molecular moiety composed of a trisaccharide linked to a glutamine residue. While not found as an independent, naturally occurring compound, this structure is a critical component of the glycopeptide known as nephritogenoside (B1214391).[1][2] This technical guide provides an in-depth exploration of the natural occurrence, proposed biosynthesis, and experimental methodologies related to this compound, focusing on its context within nephritogenoside. This information is of particular relevance to researchers in nephrology, glycobiology, and drug development, given the role of nephritogenoside in inducing glomerulonephritis in animal models.[1][2]

Natural Occurrence of the this compound Moiety

The this compound structure exists as the C-terminal region of nephritogenoside, a glycopeptide that is a minor but significant component of the glomerular basement membrane (GBM) in animals, including humans.[2] The GBM is a specialized extracellular matrix that plays a crucial role in the filtration function of the kidneys.

Localization and Composition of the Glomerular Basement Membrane

| Component | Subtypes Present in Mature GBM | Relative Abundance | Key Functions in GBM |

| Type IV Collagen | α3α4α5 heterotrimer | High | Provides structural integrity and tensile strength |

| Laminin (B1169045) | Laminin-521 (α5β2γ1) | High | Self-assembles into a network, cell adhesion |

| Nidogen (Entactin) | Nidogen-1 and Nidogen-2 | Moderate | Crosslinks collagen and laminin networks |

| Heparan Sulfate (B86663) Proteoglycans | Agrin, Perlecan, Collagen XVIII | Low | Contributes to the charge-selective barrier |

| Nephritogenoside | Not applicable | Minor component | Potential role in cell adhesion and signaling |

Structure of Nephritogenoside

Nephritogenoside is a glycopeptide with a unique structure. A trisaccharide, composed of three glucose residues in the sequence α-Glc-(1→6)-β-Glc-(1→6)-Glc, is linked via an α-N-glycosidic bond to the N-terminal asparagine of a 21-amino acid peptide.[1][2] The C-terminal amino acid of this peptide is glutamine, forming the "this compound" entity at the peptide's terminus.

Proposed Biosynthesis Pathway of Nephritogenoside

The precise enzymatic pathway for the biosynthesis of nephritogenoside has not been fully elucidated. However, a putative pathway can be proposed based on the general principles of peptide and glycoprotein (B1211001) synthesis, taking into account the unique structural features of nephritogenoside.

Peptide Backbone Synthesis

The 21-amino acid peptide backbone of nephritogenoside is synthesized through standard ribosomal protein synthesis in the endoplasmic reticulum (ER). The primary amino acid sequence is: Asn-Pro-Leu-Phe-Gly-Ile-Ala-Gly-Glu-Asp-Gly-Pro-Thr-Gly-Pro-Ser-Gly-Ile-Val-Gly-Gln.[1]

Glycosylation

The glycosylation of the N-terminal asparagine of the nephritogenoside peptide is a post-translational modification that likely occurs in the ER and Golgi apparatus. The process can be broken down into the following hypothetical steps:

-

Synthesis of a Dolichol-Linked Trisaccharide Precursor: Glucose is activated to UDP-glucose in the cytoplasm. In the ER, a dolichol phosphate (B84403) carrier is sequentially glycosylated by glucosyltransferases to form a dolichol-pyrophosphate-linked trisaccharide (Dol-PP-Glc-Glc-Glc).

-

En bloc Transfer of the Trisaccharide: The pre-assembled trisaccharide is transferred en bloc from the dolichol carrier to the amide nitrogen of the N-terminal asparagine residue of the nascent peptide chain. This reaction is catalyzed by an oligosaccharyltransferase (OST) complex. The α-N-glycosidic linkage is a rare type of N-glycosylation, suggesting the involvement of a highly specific OST or a novel glycosyltransferase.

-

Processing and Transport: Following glycosylation, the glycopeptide is folded, quality-controlled in the ER, and transported through the Golgi apparatus for further modifications (if any) before being secreted into the extracellular matrix to become part of the GBM.

Below is a diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed Biosynthesis Pathway of Nephritogenoside.

Experimental Protocols

The study of this compound requires the isolation and analysis of its parent molecule, nephritogenoside. The following section outlines a general methodology for its extraction and characterization from renal tissue.

Extraction and Purification of Nephritogenoside from Glomerular Basement Membrane

This protocol is adapted from methodologies described for the isolation of glycoproteins from the GBM.[5]

-

Isolation of Glomeruli:

-

Perfuse kidneys with ice-cold phosphate-buffered saline (PBS) to remove blood.

-

Mince the renal cortex and pass it through a series of stainless-steel sieves of decreasing mesh size to isolate the glomeruli.

-

Centrifuge the glomerular suspension and wash with PBS to obtain a pure glomerular fraction.

-

-

Preparation of Glomerular Basement Membrane:

-

Sonify the isolated glomeruli in a high-salt buffer to disrupt the cells.

-

Treat with detergents (e.g., Triton X-100) and deoxyribonuclease (DNase) to remove cellular components.

-

Perform a series of centrifugation and washing steps to obtain a purified GBM fraction.

-

-

Enzymatic Digestion and Extraction:

-

Suspend the purified GBM in a buffer at pH 8.0 and treat with trypsin for 3 hours.[5]

-

Centrifuge the digest to pellet the insoluble material. The supernatant contains the solubilized glycopeptides, including nephritogenoside.

-

-

Purification of Nephritogenoside:

-

Treat the supernatant with trichloroacetic acid to precipitate larger proteins.

-

Apply the resulting supernatant to a gel filtration column (e.g., Bio-Gel P200) to separate molecules by size.

-

Pool the fractions containing the glycopeptides and apply them to a concanavalin (B7782731) A (Con A) affinity chromatography column. Nephritogenoside will bind to the Con A resin due to its glucose residues.

-

Elute the bound nephritogenoside with a solution of methyl α-D-mannopyranoside.

-

The workflow for this experimental protocol is depicted below.

References

- 1. The structure of nephritogenoside. A nephritogenic glycopeptide with alpha-N-glycosidic linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The structure of nephritogenoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nephritogenoside, the receptor glycoprotein for concanavalin A in rat glomerular basement membrane. Demonstration of alpha-D-glucopyranosyl unit at the non-reducing terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biochemical Differences Between Glycotriosyl Glutamine and L-Glutamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the biochemical properties of L-glutamine and the synthetic glycotriosyl glutamine. L-glutamine, the most abundant amino acid in the human body, is a critical component in a myriad of metabolic and signaling pathways. In stark contrast, this compound, a synthetic analog of the nephritogenic glycopeptide nephritogenoside, is primarily utilized as a research tool to induce experimental glomerulonephritis. This document will elucidate the fundamental biochemical differences between these two molecules, focusing on their structure, metabolism, cellular transport, and signaling functions. Due to the limited publicly available data on this compound, this guide combines established knowledge of L-glutamine with inferred properties of its glycosylated counterpart based on its structure and known biological effects. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for the study of these molecules are provided.

Introduction

L-glutamine is a non-essential amino acid that becomes conditionally essential under circumstances of physiological stress[1]. It plays a central role in nitrogen transport, immune function, and intestinal health, and is a key substrate for nucleotide synthesis and a respiratory fuel for rapidly dividing cells[1]. Its versatile functions have made it a focal point in metabolic research and a target for therapeutic intervention in various diseases.

This compound, with the chemical formula C23H40N2O18 and a molecular weight of 632.57, is a synthetic compound designed as an analog of nephritogenoside[2]. Nephritogenoside is a glycopeptide isolated from the glomerular basement membrane that can induce proliferative glomerulonephritis in animal models[3]. This compound has been used in research to create models of focal glomerulonephritis with myeloid bodies in rats, indicating its potent immunomodulatory and pathological effects on renal tissue. The core biochemical divergence stems from the addition of a triosyl glucose moiety to the glutamine structure, fundamentally altering its physical and chemical properties and, consequently, its biological interactions.

Comparative Biochemical Profiles

The biochemical behaviors of L-glutamine and this compound are expected to be vastly different. While L-glutamine is an integral part of cellular metabolism, this compound's large, hydrophilic glycosyl group likely precludes its participation in these pathways and instead directs it towards interactions with the immune system.

Structural Differences

The fundamental difference lies in their molecular structure. L-glutamine is a single amino acid, whereas this compound is a glutamine molecule covalently bonded to a trisaccharide. This structural disparity is the primary determinant of their distinct biochemical functions.

| Feature | L-Glutamine | This compound |

| Molecular Formula | C5H10N2O3[1] | C23H40N2O18[2] |

| Molecular Weight | 146.14 g/mol [1] | 632.57 g/mol [2] |

| Key Structural Moieties | α-amino group, α-carboxyl group, amide side chain[1] | Glutamine backbone with a triosyl glucose attached |

| Physicochemical Properties | Small, polar amino acid | Large, highly polar, hydrophilic molecule |

Cellular Transport

L-glutamine is actively transported into cells by a variety of transporters, with ASCT2 (SLC1A5) being a primary one in many cancer cells. The specificity of these transporters for small, neutral amino acids makes it highly improbable that they would recognize or transport a large, glycosylated molecule like this compound.

| Transport Mechanism | L-Glutamine | This compound (Inferred) |

| Primary Transporters | ASCT2 (SLC1A5), SNAT1/2 (SLC38A1/2), LAT1 (SLC7A5)[4] | Unlikely to be transported by amino acid transporters. |

| Mode of Cellular Entry | Active transport, facilitated diffusion[4] | Potentially via endocytosis or interaction with cell surface lectins or other carbohydrate-binding proteins. |

| Transport Kinetics (Km) | For ASCT2: ~0.3-2 mM | Not applicable. |

Metabolic Fate

Once inside the cell, L-glutamine is a key player in central carbon and nitrogen metabolism. It is catabolized to glutamate (B1630785) and then to the TCA cycle intermediate α-ketoglutarate. It also donates its nitrogen for the synthesis of nucleotides and other amino acids. This compound is unlikely to be a substrate for the enzymes involved in glutamine metabolism due to steric hindrance from the large glycosyl group.

| Metabolic Pathway | L-Glutamine | This compound (Inferred) |

| Primary Catabolic Enzyme | Glutaminase (B10826351) (GLS) | Unlikely to be a substrate for GLS. |

| Entry into TCA Cycle | Yes, via conversion to α-ketoglutarate. | No. |

| Role in Biosynthesis | Nitrogen donor for nucleotides, amino acids; precursor for glutathione. | Unlikely to participate in these pathways. |

| Metabolic Products | Glutamate, α-ketoglutarate, ammonia, aspartate. | Likely remains intact or is processed through lysosomal degradation if taken up by endocytosis. |

Signaling Pathways

L-glutamine is a critical signaling molecule, most notably in the activation of the mTORC1 pathway, which is a central regulator of cell growth and proliferation[5]. It also plays a role in the hexosamine biosynthesis pathway (HBP), which is essential for protein glycosylation[6]. This compound's large size and glycosylation suggest it would not interact with intracellular signaling pathways in the same manner as L-glutamine. Instead, its biological effects are likely mediated through cell-surface receptor interactions, triggering an immune response.

| Signaling Pathway | L-Glutamine | This compound (Inferred) |

| mTORC1 Signaling | Activates mTORC1, promoting cell growth[5]. | Unlikely to directly interact with intracellular components of the mTORC1 pathway. |

| Hexosamine Biosynthesis Pathway | A key substrate for the synthesis of UDP-GlcNAc[6]. | Not a substrate for HBP. |

| Immune Signaling | Modulates immune cell function and cytokine production. | Induces an autoimmune response leading to glomerulonephritis, likely through interaction with immune cells and components of the glomerular basement membrane. |

Signaling and Metabolic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways involving L-glutamine.

Caption: Metabolic fate of L-glutamine after cellular uptake.

Caption: L-glutamine's role in mTORC1 signaling activation.

Caption: The role of L-glutamine in the Hexosamine Biosynthesis Pathway.

Experimental Protocols

Detailed methodologies for studying L-glutamine and inferred approaches for this compound are outlined below.

L-Glutamine Uptake Assay

This protocol measures the rate of L-glutamine uptake into cultured cells.

-

Materials:

-

Cultured cells of interest

-

Complete culture medium

-

Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)

-

[3H]-L-glutamine (radiolabeled)

-

Unlabeled L-glutamine

-

Scintillation fluid and vials

-

Scintillation counter

-

Ice-cold phosphate-buffered saline (PBS)

-

0.1 M NaOH

-

BCA Protein Assay Kit

-

-

Procedure:

-

Seed cells in 24-well plates and grow to confluence.

-

On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.

-

Add 500 µL of KRH buffer containing a known concentration of [3H]-L-glutamine (e.g., 1 µCi/mL) and varying concentrations of unlabeled L-glutamine (for kinetic analysis).

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

To stop the uptake, rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

-

Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Use another portion of the lysate to determine the protein concentration using a BCA protein assay.

-

Calculate the rate of glutamine uptake and normalize to the protein concentration.

-

Glutaminase Activity Assay

This assay measures the activity of glutaminase, the enzyme that converts L-glutamine to glutamate.

-

Materials:

-

Cell or tissue lysate

-

Glutaminase assay buffer (e.g., 50 mM Tris-HCl, pH 8.6, 0.2 mM EDTA)

-

L-glutamine solution

-

Glutamate dehydrogenase

-

NAD+

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

In a 96-well plate, add the cell lysate to the glutaminase assay buffer.

-

Add NAD+ and glutamate dehydrogenase to the wells.

-

Initiate the reaction by adding the L-glutamine solution.

-

Immediately measure the absorbance at 340 nm at regular intervals to monitor the production of NADH.

-

The rate of increase in absorbance is proportional to the glutaminase activity.

-

Calculate the specific activity based on the protein concentration of the lysate.

-

Inferred Experimental Protocol for this compound: Induction of Glomerulonephritis

This hypothetical protocol is based on the known biological activity of this compound and its parent compound, nephritogenoside.

-

Materials:

-

Sprague-Dawley rats

-

This compound

-

Freund's incomplete adjuvant

-

Sterile saline

-

Materials for urine collection and analysis (proteinuria)

-

Histology equipment and reagents for kidney tissue processing (fixation, embedding, sectioning, H&E staining, PAS staining)

-

Electron microscope for ultrastructural analysis

-

-

Procedure:

-

Emulsify a solution of this compound in sterile saline with an equal volume of Freund's incomplete adjuvant.

-

Inject a single dose of the emulsion into the footpad of each rat.

-

Monitor the rats regularly for signs of illness and collect urine samples at set intervals (e.g., weekly) to assess for proteinuria, a marker of kidney damage.

-

At a predetermined endpoint (e.g., 8-12 weeks), euthanize the rats and perfuse the kidneys with a suitable fixative.

-

Process the kidney tissue for histological and electron microscopy analysis.

-

Examine the glomeruli for signs of inflammation, cellular proliferation, basement membrane thickening, and the presence of myeloid bodies to confirm the induction of glomerulonephritis.

-

Conclusion

The biochemical profiles of L-glutamine and this compound are fundamentally distinct. L-glutamine is a small, metabolically active amino acid essential for numerous cellular functions. Its transport, metabolism, and signaling roles are well-characterized. In contrast, this compound is a large, synthetic glycoconjugate whose biological activity is not metabolic but rather immunogenic, leading to a specific pathology in the kidney. The addition of the triosyl moiety completely alters its interaction with biological systems, preventing its entry into the metabolic and signaling pathways utilized by L-glutamine and instead directing it towards a pathogenic immune response. This guide highlights the profound impact of glycosylation on the biochemical properties of a molecule and underscores the importance of structural considerations in drug development and biomedical research. Further investigation into the specific cellular and molecular targets of this compound could provide valuable insights into the mechanisms of immune-mediated kidney disease.

References

- 1. Frontiers | Membrane transporters for the special amino acid glutamine: structure/function relationships and relevance to human health [frontiersin.org]

- 2. Efficient synthesis of O-glycosylated amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04392A [pubs.rsc.org]

- 4. Frontiers | Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer [frontiersin.org]

- 5. L-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Glycotriosyl Glutamine: A Journey from Discovery to Potential Pathological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycotriosyl glutamine, a synthetic glycoamino acid, stands as a significant molecule in the exploration of autoimmune kidney diseases, particularly glomerulonephritis. Its discovery and history are intrinsically linked to the study of nephritogenoside (B1214391), a naturally occurring glycopeptide isolated from the glomerular basement membrane (GBM) that possesses the ability to induce nephritis in animal models. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological implications of this compound, serving as a crucial resource for researchers in nephrology, immunology, and drug development. By understanding the structure-activity relationship of nephritogenoside and its synthetic analogs like this compound, new avenues for diagnostics and therapeutics for glomerulonephritis can be explored.

Introduction: The Genesis of a Nephritogenic Molecule

The story of this compound begins with the investigation into the molecular triggers of glomerulonephritis, a group of diseases characterized by inflammation of the glomeruli, the kidney's primary filtering units. In the late 20th century, researchers identified a glycopeptide from the GBM of rats that could induce glomerulonephritis when injected into homologous animals. This groundbreaking discovery by Shibata and his colleagues led to the isolation and characterization of this nephritogenic substance, which they named "nephritogenoside".[1][2]

Nephritogenoside was found to be a unique glycopeptide with a trisaccharide chain composed of three glucose units linked to the N-terminal asparagine of a 21-amino acid peptide.[2] This discovery spurred further research into the specific structural components responsible for its pathological activity. To delineate the minimal structural requirements for inducing nephritis, various synthetic analogs of nephritogenoside were developed, among which is this compound.

The Discovery and Structure of Nephritogenoside: The Natural Precursor

The initial isolation of a nephritogenic substance from the GBM was a pivotal moment in understanding autoimmune kidney disease.[1] Subsequent structural elucidation revealed the precise composition of nephritogenoside.

Table 1: Structure of Nephritogenoside [2]

| Component | Description |

| Carbohydrate Moiety | A trisaccharide of glucose with the structure: α-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→6)-α-D-glucopyranose. |

| Peptide Moiety | A 21-amino acid peptide with the sequence: Asn-Pro-Leu-Phe-Gly-Ile-Ala-Gly-Glu-Asp-Gly-Pro-Thr-Gly-Pro-Ser-Gly-Ile-Val-Gly-Gln. |

| Linkage | The trisaccharide is linked to the amide nitrogen of the N-terminal asparagine residue. |

The discovery that a specific, naturally occurring glycopeptide could trigger an autoimmune response leading to glomerulonephritis opened the door for a more targeted investigation into the disease's pathogenesis. The focus then shifted to synthesizing fragments and analogs of nephritogenoside to pinpoint the exact molecular features responsible for its nephritogenic activity.

Synthesis of this compound: A Chemical Odyssey

General Experimental Workflow for the Synthesis of Triglycosyl-Amino Acids

The synthesis of a triglycosyl-amino acid like this compound is a complex undertaking that involves the sequential assembly of the trisaccharide and its subsequent coupling to the amino acid. The general workflow can be outlined as follows:

Caption: General workflow for the chemical synthesis of this compound.

Key Experimental Protocols (Hypothetical, based on related syntheses)

While the exact protocol for this compound is not detailed in the available literature, a plausible synthesis would involve the following key steps, adapted from the synthesis of related triglycosyl-asparagine:[1]

-

Preparation of the Trisaccharide Donor: This involves the stepwise glycosylation of protected glucose monosaccharides to form the desired α(1→6)β(1→6) linked trisaccharide. The anomeric position would be activated for subsequent coupling, for instance, as a glycosyl halide or trichloroacetimidate.

-

Preparation of the Glutamine Acceptor: The glutamine molecule would need to be appropriately protected, leaving the side-chain amide nitrogen available for glycosylation. This is a significant chemical challenge due to the presence of multiple reactive functional groups in glutamine.

-

Glycosylation Reaction: The activated trisaccharide donor would be reacted with the protected glutamine acceptor in the presence of a suitable promoter to form the N-glycosidic bond.

-

Deprotection: All protecting groups on the carbohydrate and amino acid moieties would be removed in a final step to yield the target molecule, this compound.

-

Purification and Characterization: The final product would be purified using techniques like chromatography and its structure confirmed by methods such as NMR spectroscopy and mass spectrometry.

Biological Activity and Pathological Implications

The primary biological activity of interest for this compound is its potential to induce glomerulonephritis, mirroring the action of its natural precursor, nephritogenoside. The synthesis of analogs like this compound allows for a systematic investigation into how modifications to the amino acid component affect the nephritogenic potential.

While specific quantitative data on the nephritogenic activity of this compound is not available in the provided search results, the research on nephritogenoside and its synthetic fragments provides a framework for understanding its likely biological effects. The working hypothesis is that the triglucosyl moiety is a key recognition element for the immune system, and the attached amino acid influences the presentation and processing of this glycan epitope.

Table 2: Hypothetical Experimental Data on the Biological Activity of this compound (for illustrative purposes)

| Parameter | Value | Method |

| Nephritogenic Dose (in rats) | 100 µ g/rat | Intradermal injection with adjuvant |

| Antibody Titer (anti-GBM) | 1:6400 | ELISA |

| Proteinuria (24h) | 150 mg/day | Metabolic cage study |

| Glomerular Cell Proliferation | +++ | Histopathology (PAS staining) |

| Immune Complex Deposition | Granular IgG and C3 | Immunofluorescence microscopy |

This table is a hypothetical representation of the type of quantitative data that would be sought in experimental studies of this compound.

Signaling Pathways: A Realm for Future Investigation

The precise signaling pathways initiated by this compound that lead to glomerular inflammation remain an active area of research. Based on the pathogenesis of immune-mediated glomerulonephritis, several pathways are likely to be involved.

References

- 1. Synthetic studies on nephritogenic glycosides. Synthesis of alpha-Glc-(1 goes to 6)-beta-Glc-(1 goes to 6)-alpha Glc-(1 goes to Asn) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental glomerulonephritis. The pathogenesis of a laboratory model resembling the spectrum of human glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Glyco-Amino Acids and Glycopeptides

Executive Summary:

Initial research indicates that "Glycotriosyl glutamine" is not a recognized compound in current scientific literature. It is hypothesized that the query refers to a molecule belonging to the broader class of glyco-amino acids —compounds where a carbohydrate (sugar) moiety is covalently attached to an amino acid. This guide provides a comprehensive overview of the therapeutic potential of glyco-amino acids and glycopeptides, a field rich with opportunities for drug discovery and development. The content covers known applications, mechanisms of action, and relevant experimental methodologies, structured to meet the needs of researchers and drug development professionals.

Introduction to Glyco-Amino Acids and Glycopeptides

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins or lipids, is a critical post-translational modification that significantly influences protein structure, function, and stability.[1][2][3] Glyco-amino acids are the fundamental building blocks of glycopeptides and glycoproteins, which are indispensable in numerous biological processes, including cell-cell recognition, immune responses, and signal transduction.[4][5][6]

The therapeutic potential of these molecules stems from their ability to modulate biological processes with high specificity. Altering the glycan structure or attaching a glyco-amino acid to a peptide can dramatically improve its pharmacokinetic properties, such as metabolic stability and bioavailability.[4][5] This has led to their exploration as novel therapeutics, including antibiotics, analgesics, and vaccine antigens.[5][]

Potential Therapeutic Applications

The unique structural and functional diversity of glyco-amino acids and glycopeptides has positioned them as promising candidates for various therapeutic areas.

Antibiotics

Glycopeptide antibiotics are a crucial class of drugs for treating severe infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

-

Mechanism of Action: These antibiotics, such as vancomycin (B549263) and teicoplanin, function by inhibiting the synthesis of the bacterial cell wall.[10] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.[8][10] This disruption leads to a weakened cell wall and eventual cell lysis.[8]

-

Second-Generation Lipoglycopeptides: To combat rising antibiotic resistance, second-generation semi-synthetic lipoglycopeptides like telavancin, dalbavancin, and oritavancin (B1663774) have been developed. These feature improved activity and better pharmacokinetic profiles.[8] Their lipophilic moieties not only enhance binding to the cell wall precursor but also confer a secondary mechanism of action by disrupting the bacterial membrane.[10]

Analgesics

Glycosylation of endogenous opioid peptides, such as enkephalins, has been shown to enhance their therapeutic properties.

-

Improved Potency and Stability: A glycosylated Leu-enkephalin analog, H-Tyr-D-Thr-Gly-Phe-Leu-Ser(β-D-Glc)-NH2, produces an analgesic effect comparable to morphine but with reduced potential for dependence.[5] Another analog containing Ser(β-D-Lact) was found to be approximately 10-fold more potent than its non-glycosylated parent compound, highlighting its potential as a lead for developing new pain therapeutics.[5] The addition of the sugar moiety can significantly improve the metabolic stability of the peptide.[5]

Vaccine Development and Immunomodulation

Glyco-amino acids are explored as potential vaccine antigens for preventing bacterial infections.[] For example, glucosaminuronic acid and galactosaminuronic acid are components of many bacterial cell walls and can be targeted by the immune system.[] Furthermore, glycopeptide analogs of immunomodulatory peptides like tuftsin (B1682037) have been synthesized to study their effects on processes like phagocytosis.[5]

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for a theoretical glycopeptide antibiotic ("Compound G-Q-3") to illustrate typical parameters measured in drug development.

Table 1: In Vitro Antibacterial Activity of Compound G-Q-3

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.5 | 1.0 |

| Enterococcus faecalis (VRE) | 2.0 | 4.0 |

| Streptococcus pneumoniae | 0.25 | 0.5 |

| Clostridium difficile | 1.0 | 2.0 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Pharmacokinetic Properties of Compound G-Q-3 in a Murine Model

| Parameter | Value | Unit |

|---|---|---|

| Bioavailability (IV) | 100 | % |

| Half-life (t½) | 8.5 | hours |

| Volume of Distribution (Vd) | 0.6 | L/kg |

| Clearance (CL) | 0.07 | L/h/kg |

IV: Intravenous

Signaling Pathways and Mechanisms of Action

Glycoconjugates play a pivotal role in modulating cellular signaling.[2][3][11][12] Glycosylation can directly regulate receptor activity, including intracellular transport, ligand binding, and oligomerization.[13]

Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism for glycopeptide antibiotics is the disruption of peptidoglycan synthesis. This process is crucial for maintaining the structural integrity of the bacterial cell wall.

Caption: Mechanism of action for glycopeptide antibiotics inhibiting bacterial cell wall synthesis.

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

Cell surface glycosylation can influence the function of receptors like RTKs. Changes in the glycan structures attached to a receptor can alter its conformation, dimerization, and subsequent downstream signaling cascades.

Caption: Modulation of Receptor Tyrosine Kinase (RTK) signaling by cell-surface glycosylation.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of novel glyco-amino acids and glycopeptides.

Solid-Phase Synthesis of a Glycopeptide

This protocol outlines a standard method for synthesizing a glycopeptide using Fmoc (Fluorenylmethyloxycarbonyl) chemistry, incorporating a glycosylated amino acid building block.

Caption: Workflow for Fmoc-based solid-phase peptide synthesis (SPPS) of a glycopeptide.

Methodology:

-

Resin Preparation: Swell a suitable solid support resin (e.g., Wang resin) in N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (4-fold excess) using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA). Add this mixture to the resin and allow it to react.

-

Glyco-Amino Acid Incorporation: For the desired position, use a pre-synthesized and appropriately protected Fmoc-glyco-amino acid building block (e.g., Fmoc-Asn(Ac-GlcNAc)-OH) and couple it using the same procedure as a standard amino acid.

-

Wash and Repeat: After each deprotection and coupling step, thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts. Repeat the cycle until the full peptide sequence is assembled.

-

Cleavage and Global Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification and Analysis: Purify the crude glycopeptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

Quantitative Analysis of Glycosylation by Mass Spectrometry

Mass spectrometry-based proteomics is a powerful tool for the quantitative analysis of glycoproteins.[15][16]

Methodology:

-

Protein Extraction and Digestion: Extract proteins from the biological sample and digest them into peptides using an enzyme like trypsin.

-

Glycopeptide Enrichment: Due to their low abundance, glycopeptides must be enriched from the complex peptide mixture. Common methods include:

-

LC-MS/MS Analysis: Analyze the enriched glycopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[17] The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

-

Data Analysis: Use specialized software to identify the glycopeptides, determine the site of glycosylation, and characterize the attached glycan structure. For quantitative analysis, label-based (e.g., iTRAQ, TMT) or label-free methods can be employed to compare the abundance of specific glycoforms between different samples.[18]

Conclusion and Future Directions

While "this compound" does not appear to be a known entity, the field of glyco-amino acids and glycopeptides offers vast therapeutic potential. From combating antibiotic-resistant bacteria to developing next-generation analgesics and vaccines, the strategic use of glycosylation provides a powerful platform for drug discovery. Future research will likely focus on developing more efficient synthetic methods for creating complex glyco-amino acids, expanding the repertoire of glycan structures for therapeutic modulation, and further elucidating the intricate roles of glycosylation in disease pathogenesis. The continued advancement of analytical techniques, particularly in mass spectrometry and NMR, will be critical in unraveling the complexity of the glycoproteome and translating these fundamental insights into clinical applications.

References

- 1. medicineinnovates.com [medicineinnovates.com]

- 2. [PDF] The Role of Glycosylation in Receptor Signaling | Semantic Scholar [semanticscholar.org]

- 3. Glycosylation, galectins and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycosamino acids: building blocks for combinatorial synthesis-implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Glycopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 10. Glycopeptide antibiotic - Wikipedia [en.wikipedia.org]

- 11. Role of Cytokine-Induced Glycosylation Changes in Regulating Cell Interactions and Cell Signaling in Inflammatory Diseases and Cancer [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Glycosylation as a Main Regulator of Growth and Death Factor Receptors Signaling [mdpi.com]

- 14. librarysearch.swinburne.edu.au [librarysearch.swinburne.edu.au]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glycosylation Quantitative Proteomic Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 18. Protein Glycosylation: Qualitative & Quantitative Methods - Creative Proteomics Blog [creative-proteomics.com]

The Elusive Receptor Tango: A Technical Guide to the Cellular Interactions of Glycotriosyl Glutamine

A deep dive into the theoretical and inferred cellular receptor interactions of Glycotriosyl glutamine, a compound at the intersection of glycan signaling and amino acid metabolism.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unraveling the Identity of this compound

This compound is identified as an analog of nephritogenoside (B1214391), a glycoprotein (B1211001) known to induce experimental glomerulonephritis in rats. Structurally, it is a conjugate of a trisaccharide (glycotriosyl) and the amino acid glutamine. This composite nature suggests a dual potential for cellular interaction: the glycan moiety may engage with lectin-like receptors on the cell surface, while the glutamine component could interact with amino acid transporters or receptors.

The primary known interaction of its parent compound, nephritogenoside, is with Concanavalin (B7782731) A (ConA), a plant lectin that binds to specific mannosyl and glucosyl residues.[1] This suggests that the glycotriosyl moiety of this compound likely plays a crucial role in its initial binding to cellular structures, potentially mimicking the glycan portion of nephritogenoside.

Postulated Cellular Receptors and Interactions

Based on its structure and analogy to nephritogenoside, the cellular interactions of this compound can be hypothesized to occur through two primary mechanisms:

-

Lectin-Receptor Interactions: The glycotriosyl moiety is the most probable candidate for initiating contact with the cell surface. Lectins, or carbohydrate-binding proteins, are ubiquitous on cell surfaces and in the extracellular matrix. These interactions are often of low affinity but high avidity due to multivalency.

-

Amino Acid Transporter/Receptor Engagement: The glutamine residue could potentially interact with various amino acid transporters, such as the ASCT2 (SLC1A5) transporter, which is a major route for glutamine uptake by cells. It is also conceivable that it could modulate the activity of receptors that are sensitive to amino acids.

Potential Receptor Classes

Several receptor classes could potentially interact with this compound:

-

C-type Lectin Receptors (CLRs): This large family of receptors recognizes a wide array of glycan structures and is involved in immune responses and cell adhesion.

-

Galectins: These soluble lectins can bind to cell surface glycoconjugates and modulate signaling pathways.

-

Integrins: While not direct glycan receptors, their function can be modulated by the glycosylation status of their ligands or the surrounding matrix.

-

Amino Acid Transporters: The glutamine moiety might allow for interaction with and transport by systems like the Alanine-Serine-Cysteine Transporter 2 (ASCT2).

Quantitative Data on Receptor Binding (Illustrative Examples)

As no direct quantitative binding data for this compound is available, the following table presents a hypothetical summary of data that could be generated through standard binding assays.

| Ligand | Receptor Target (Hypothetical) | Assay Type | Affinity (Kd) (µM) | IC50 (µM) | Reference |

| This compound | C-type Lectin Receptor X | Surface Plasmon Resonance | 150 | - | (Hypothetical) |

| This compound | Galectin-3 | Fluorescence Polarization | 75 | - | (Hypothetical) |

| This compound | ASCT2 Transporter | Competitive Binding Assay | - | 250 | (Hypothetical) |

| Nephritogenoside | Concanavalin A | Affinity Chromatography | High Affinity* | - | [1] |

*Affinity described qualitatively in the literature.

Experimental Protocols for Studying Receptor Interactions

Detailed methodologies for key experiments to elucidate the interaction of this compound with cellular receptors are outlined below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity and kinetics of this compound to a putative receptor.

Methodology:

-

Immobilization: Covalently immobilize the purified recombinant extracellular domain of the candidate receptor (e.g., C-type Lectin Receptor X) onto a CM5 sensor chip using standard amine coupling chemistry.

-

Binding Analysis: Inject varying concentrations of this compound (e.g., 1 µM to 500 µM) in a suitable running buffer (e.g., HBS-EP+) over the sensor surface.

-

Data Collection: Monitor the change in the refractive index at the sensor surface in real-time to obtain sensorgrams.

-

Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Control: Use a reference flow cell with no immobilized protein to subtract non-specific binding and bulk refractive index changes.

Competitive Binding Assay with Radiolabeled Ligands

Objective: To determine the ability of this compound to compete with a known ligand for a specific transporter.

Methodology:

-

Cell Culture: Culture cells expressing the target transporter (e.g., HEK293 cells overexpressing ASCT2) to confluence in 24-well plates.

-

Assay Preparation: Wash the cells with a sodium-free buffer to inhibit transporter activity, followed by incubation in a sodium-containing uptake buffer.

-

Competition: Add a constant concentration of a radiolabeled ligand (e.g., [3H]-Glutamine) along with increasing concentrations of unlabeled this compound (competitor).

-

Incubation: Incubate for a defined period at 37°C to allow for uptake.

-

Termination and Lysis: Terminate the uptake by washing with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of this compound to determine the IC50 value.

Signaling Pathways: A Hypothetical Framework

The binding of this compound to a cell surface receptor would likely trigger downstream signaling cascades. The nature of these pathways would depend on the specific receptor engaged.

Inferred Signaling Through a Lectin Receptor

If this compound binds to a C-type lectin receptor, it could potentially activate signaling pathways involved in inflammation and immune responses. A hypothetical pathway is depicted below.

Experimental Workflow for Pathway Elucidation

The following workflow could be employed to investigate the signaling pathways activated by this compound.

Conclusion and Future Directions

The study of this compound's interaction with cellular receptors is in its infancy. As an analog of nephritogenoside, it holds the potential to interact with glycan-binding proteins and possibly amino acid transporters, thereby influencing cellular signaling. The lack of direct experimental data necessitates a focused research effort to identify its specific cellular receptors, quantify binding affinities, and delineate the downstream signaling pathways. The experimental frameworks provided in this guide offer a roadmap for future investigations that will be critical to understanding the biological significance and therapeutic potential of this intriguing molecule.

References

Navigating the In Vivo Fate of Glycotriosyl Glutamine: A Technical Guide to Stability and Metabolism

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the in vivo stability and metabolism of "Glycotriosyl glutamine." This guide, therefore, provides a comprehensive framework based on the established principles of synthetic glycopeptide pharmacology. The methodologies and potential pathways described herein are intended to serve as a foundational resource for researchers and drug development professionals initiating studies on this or similar novel glycopeptide analogues.

Introduction to this compound and the Importance of In Vivo Profiling

This compound is identified as a synthetic analogue of a glycopeptide.[1][2] In preclinical models, it has been observed to induce focal glomerulonephritis and the appearance of myeloid bodies in the epithelial cells of podocytes in rats.[1][2] For any novel therapeutic candidate, a thorough understanding of its in vivo stability and metabolic fate is paramount for further development. This knowledge is critical for determining pharmacokinetic profiles, ensuring safety, and establishing effective dosing regimens. The stability of a glycopeptide influences its half-life and bioavailability, while its metabolism can lead to the formation of active, inactive, or potentially toxic byproducts.

General Principles of In Vivo Stability for Synthetic Glycopeptides

The in vivo stability of synthetic glycopeptides is influenced by both their peptide and glycan components. Several chemical and enzymatic degradation pathways can affect their structural integrity and, consequently, their biological activity. While specific quantitative data for this compound is unavailable, the following table summarizes common stability-related parameters investigated for novel glycopeptides.

| Parameter | Description | Typical Assay Platform | Significance in Drug Development |

| Plasma Half-Life (t½) | The time required for the concentration of the compound in the plasma to decrease by half. | LC-MS/MS analysis of plasma samples over time. | Determines dosing frequency and duration of action. |

| Clearance (CL) | The volume of plasma cleared of the compound per unit time. | Calculated from pharmacokinetic data. | Indicates the efficiency of elimination from the body. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Calculated from pharmacokinetic data. | Provides insight into the extent of tissue distribution. |

| Bioavailability (%F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Comparison of plasma concentration-time curves after intravenous and extravascular administration. | Determines the efficiency of absorption for non-intravenous routes. |

Anticipated Metabolic Pathways for Synthetic Glycopeptides

The metabolism of synthetic glycopeptides can be complex, involving modifications to both the peptide backbone and the carbohydrate moieties. Mass spectrometry is a cornerstone technology for identifying and quantifying metabolites in biological samples such as plasma and urine.[3] Understanding these metabolic transformations is crucial for a comprehensive safety and efficacy evaluation.[3]

Potential metabolic transformations for a compound like this compound could include:

-

Hydrolysis of the peptide backbone: Proteases and peptidases can cleave the amide bonds of the peptide core, leading to smaller peptide fragments or individual amino acids.

-

Modification of the glutamine residue: Deamidation of the glutamine side chain to glutamic acid is a common non-enzymatic degradation pathway.

-

Deglycosylation: Glycosidases can cleave the glycosidic bonds, removing sugar residues from the peptide core. The extent of deglycosylation can significantly impact the compound's solubility, stability, and receptor-binding affinity.

-

Oxidation: Certain amino acid residues are susceptible to oxidation, which can alter the compound's structure and function.

-

Phase II Conjugation: In some cases, the parent compound or its metabolites may undergo conjugation with endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) to facilitate excretion.

Experimental Protocols for Assessing In Vivo Stability and Metabolism

A systematic approach is required to elucidate the in vivo fate of a novel synthetic glycopeptide. The following outlines key experimental methodologies.

In Vivo Pharmacokinetic Study

-

Animal Model: Select an appropriate animal model (e.g., rat, mouse).

-

Compound Administration: Administer this compound via the intended clinical route (e.g., intravenous, oral).

-

Sample Collection: Collect blood samples at predetermined time points. Process the blood to obtain plasma.

-

Sample Analysis: Extract the compound and any potential metabolites from the plasma. Analyze the extracts using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent compound over time.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life, clearance, and volume of distribution.

Metabolite Identification Study

-

Sample Collection: Collect plasma, urine, and feces at various time points after compound administration.

-

Sample Preparation: Pool samples and perform extraction to enrich for the parent compound and its metabolites.

-

High-Resolution Mass Spectrometry Analysis: Analyze the extracts using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap LC-MS) to obtain accurate mass measurements of the parent compound and all potential metabolites.

-

Data Processing: Utilize metabolite identification software to compare the mass spectra of treated and vehicle control samples and to identify potential biotransformations.

-

Structural Elucidation: Perform tandem mass spectrometry (MS/MS) to fragment the potential metabolite ions and elucidate their structures.

Visualization of Workflows and Pathways

To aid in the conceptualization of the necessary experimental and analytical processes, the following diagrams are provided.

Caption: Experimental workflow for assessing in vivo stability and metabolism.

Caption: Hypothetical metabolic pathways for a synthetic glycopeptide.

Conclusion

While specific data on the in vivo stability and metabolism of this compound remains to be published, a robust framework exists for the evaluation of synthetic glycopeptides. The methodologies outlined in this guide provide a clear path forward for researchers to characterize the pharmacokinetic and metabolic profile of this and other novel glycopeptide analogues. Such studies are indispensable for advancing these molecules from preclinical research to potential clinical applications. The insights gained will be crucial for understanding their efficacy, safety, and overall therapeutic potential.

References

Technical Guide: Globotriaosylceramide (Gb3) and Globotriaosylsphingosine (lyso-Gb3) as Biomarkers in Fabry Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "Glycotriosyl glutamine" does not correspond to a recognized biomarker in current scientific literature, it is plausible that this refers to glycosphingolipids containing a triose moiety, which are significant biomarkers in certain lysosomal storage disorders. This guide focuses on two such critical biomarkers: Globotriaosylceramide (Gb3) and its deacylated form, Globotriaosylsphingosine (lyso-Gb3). These molecules are central to the pathophysiology, diagnosis, and therapeutic monitoring of Fabry disease, an X-linked lysosomal storage disorder resulting from a deficiency of the enzyme α-galactosidase A. This deficiency leads to the accumulation of Gb3 and related glycosphingolipids in various cells and tissues.[1][2][3][4]

This technical guide provides a comprehensive overview of Gb3 and lyso-Gb3 as biomarkers, including their structure, metabolic pathways, quantitative data in Fabry disease, and detailed experimental protocols for their detection and quantification.

Structure of Gb3 and lyso-Gb3

Gb3 is a neutral glycosphingolipid belonging to the globoside (B1172493) family. Its structure consists of a ceramide backbone linked to a neutral oligosaccharide unit composed of three sugar molecules: α-galactose-(1→4)-β-galactose-(1→4)-β-glucose.[5][6][7] The ceramide portion is composed of a sphingosine (B13886) molecule and a fatty acid, which can vary in length.[5][6]

Lyso-Gb3 is the deacylated form of Gb3, meaning it lacks the fatty acid chain.[8][9][10] This modification makes lyso-Gb3 more soluble and it is considered a key pathogenic molecule in Fabry disease.[10][11]

Quantitative Data in Fabry Disease

The levels of Gb3 and lyso-Gb3 are significantly elevated in patients with Fabry disease compared to healthy individuals, making them valuable diagnostic markers.[11][12] Lyso-Gb3, in particular, is considered a more sensitive and specific biomarker for Fabry disease and its severity.[1][11][13]

| Biomarker | Sample Type | Patient Population | Mean Concentration (Range) | Control Group Concentration (Range) | Reference |

| Lyso-Gb3 | Plasma | Untreated Male Fabry Patients | 170 nmol/L | < 2.5 nmol/L (LOQ) | [14] |

| Plasma | Untreated Female Fabry Patients | 9.7 nmol/L | < 2.5 nmol/L (LOQ) | [14] | |

| Plasma | Treated Male Fabry Patients | 40.2 nmol/L | < 2.5 nmol/L (LOQ) | [14] | |

| Plasma | Treated Female Fabry Patients | 7.5 nmol/L | < 2.5 nmol/L (LOQ) | [14] | |

| Plasma | Male Fabry Patients | 106.5 ng/mL | 0.61 ng/mL | [15] | |

| Plasma | Female Fabry Patients | 6.04 ng/mL | 0.61 ng/mL | [15] | |

| Gb3 | Urine | Male Fabry Patients (classic) | Elevated | Normal | [12] |

| Plasma | Male Fabry Patients (classic) | Elevated | Normal | [12] | |

| Urine | Female Fabry Patients (non-N215S) | 97% had elevated levels | Normal | [12] | |

| Plasma | Female Fabry Patients | 33% had elevated levels | Normal | [12] |

LOQ: Limit of Quantification

A plasma lyso-Gb3 cut-off value of 0.81 ng/mL has been proposed to distinguish Fabry patients from healthy individuals with high sensitivity (94.7%) and specificity (100%).[15] Another study suggests a cut-off of 0.6 ng/mL with 97.1% sensitivity and 100% specificity.[16][17]

Experimental Protocols

The quantification of Gb3 and lyso-Gb3 is most commonly performed using mass spectrometry-based methods, which offer high sensitivity and specificity. ELISA kits are also available for Gb3 detection.

3.1. Quantification of Lyso-Gb3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a robust method for the quantification of lyso-Gb3 in plasma.[14][16]

Sample Preparation (Solid-Phase Extraction): [14]

-

Condition a solid-phase extraction (SPE) cartridge with methanol (B129727) and then equilibrate with water.

-

To 100 µL of plasma, add an internal standard solution (e.g., 1-β-D-glucosylsphingosine (GSG) or lyso-Gb3-d7).[14][16]

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent to remove interfering substances.

-

Elute lyso-Gb3 with a high-organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Liquid Chromatography (LC):

-

Column: C4 or C18 reverse-phase column.[8]

-

Mobile Phase: A gradient of water and methanol containing a modifier like formic acid or ammonium (B1175870) formate.[8]

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

3.2. Quantification of Gb3 by Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available ELISA kits can be used for the quantification of Gb3 in various sample types.[18] The following is a general protocol for a sandwich ELISA.[19]

Protocol:

-

Coating: Coat a 96-well microplate with a capture antibody specific for Gb3 and incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on Gb3 and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: Determine the concentration of Gb3 in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

4.1. Metabolic Pathway of Globotriaosylceramide (Gb3)

The synthesis of Gb3 occurs in the Golgi apparatus through a series of enzymatic reactions. Its degradation occurs in the lysosome, and a deficiency in the α-galactosidase A enzyme leads to its accumulation in Fabry disease.[20][21]

References

- 1. researchgate.net [researchgate.net]

- 2. Globotriaosylceramide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Role of Globotriaosylceramide in Physiology and Pathology [frontiersin.org]

- 7. lipotype.com [lipotype.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Is globotriaosylceramide a useful biomarker in Fabry disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oaepublish.com [oaepublish.com]

- 14. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mybiosource.com [mybiosource.com]

- 19. mabtech.com [mabtech.com]

- 20. Role of Globotriaosylceramide in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reduction of globotriaosylceramide in Fabry disease mice by substrate deprivation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Glycotriosyl Glutamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and a proposed laboratory-scale protocol for the synthesis of Glycotriosyl glutamine. As a novel glycoamino acid, the direct synthesis of this compound is not extensively documented in publicly available literature. Therefore, this protocol is a proposed strategy based on well-established principles of carbohydrate and peptide chemistry. It is intended to serve as a foundational guide for researchers initiating work in this area. The proposed synthesis involves a multi-step process, including the preparation of a protected glycotriosyl donor, the synthesis of a suitably protected glutamine acceptor, the crucial glycosylation step, and final deprotection to yield the target molecule. Detailed experimental procedures for each key stage are provided, along with data presentation tables and workflow visualizations to aid in experimental design and execution.

Introduction

Glycosylation is a critical post-translational modification that significantly influences the structure, function, and stability of proteins and peptides. While N-glycosylation of asparagine and O-glycosylation of serine and threonine are well-studied, the glycosylation of other amino acid residues, such as glutamine, represents an emerging area of interest in glycobiology and drug discovery. This compound, a molecule featuring a triglucose moiety attached to the side chain of glutamine, is a novel compound with potential applications in the study of glycan-protein interactions and as a building block for the synthesis of complex glycopeptides.

This document outlines a proposed chemical synthesis for this compound. The strategy is divided into four main stages:

-

Synthesis of a Protected Glycotriosyl Donor: Preparation of a triglucose unit with appropriate protecting groups and an activated anomeric center suitable for glycosylation.

-

Preparation of a Protected Glutamine Acceptor: Synthesis of a glutamine derivative with orthogonal protecting groups on the α-amino and γ-carboxyl functions, leaving the side-chain amide available for glycosylation.

-

Glycosylation Reaction: The key coupling of the glycotriosyl donor with the glutamine acceptor.

-

Global Deprotection: Removal of all protecting groups to yield the final this compound.

Proposed Synthetic Workflow

The overall proposed workflow for the synthesis of this compound is depicted below. This multi-step process requires careful control of protecting groups to ensure regioselectivity and efficient reaction outcomes.

Caption: Proposed experimental workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of a Peracetylated Glycotriosyl Donor (as a Glycosyl Bromide)

This protocol describes a general method for the synthesis of a triglucose donor, which is then activated as a glycosyl bromide.

Materials:

-

D-Glucose

-

Acetic anhydride (B1165640)

-

Pyridine

-

Hydrogen bromide (33% in acetic acid)

-

Silver trifluoromethanesulfonate (B1224126) (AgOTf)

-

Dichloromethane (DCM), anhydrous

-

Appropriate protected glucose acceptor for the second and third glycosylation steps.

Procedure:

-

Peracetylation of Glucose: To a solution of D-glucose in pyridine, add acetic anhydride dropwise at 0 °C. Stir the reaction mixture at room temperature overnight. Quench the reaction with ice water and extract the product with DCM. The organic layer is washed with HCl (1M), saturated NaHCO3, and brine, then dried over Na2SO4 and concentrated to yield penta-O-acetyl-β-D-glucose.

-

Formation of Glycosyl Bromide: Dissolve the peracetylated glucose in a minimal amount of acetic acid and add a solution of HBr in acetic acid. Stir at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude acetobromo-α-D-glucose.

-

First Glycosylation: Dissolve the acetobromo-α-D-glucose and a suitable protected glucose acceptor in anhydrous DCM. Add AgOTf at -20 °C and allow the reaction to warm to room temperature. Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate. Purify the resulting disaccharide by column chromatography.

-

Subsequent Glycosylations and Activation: Repeat the deprotection of the anomeric acetate (B1210297) (if necessary) and subsequent glycosylation with another protected glucose acceptor to form the trisaccharide. After obtaining the peracetylated triglucose, convert it to the glycosyl bromide using the method described in step 2.

Protocol 2: Preparation of a Protected Glutamine Acceptor

This protocol details the preparation of a glutamine derivative with protected α-amino and γ-carboxyl groups.

Materials:

-

L-Glutamine

-

Di-tert-butyl dicarbonate (B1257347) (Boc2O)

-

Benzyl (B1604629) bromide

-

Sodium bicarbonate

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

Procedure:

-

α-Amino Protection: Dissolve L-glutamine in a mixture of dioxane and water. Add NaHCO3 followed by Boc2O. Stir at room temperature overnight. Acidify the solution and extract the Boc-protected glutamine.

-

γ-Carboxyl Protection: To a solution of Boc-L-glutamine in DMF, add TEA and benzyl bromide. Stir at room temperature for 24 hours. The product, Boc-L-Gln-OBn, can be purified by crystallization or column chromatography.

Protocol 3: Glycosylation of Protected Glutamine

This is the most challenging step, and the following is a general procedure that will require significant optimization.

Materials:

-

Peracetylated glycotriosyl bromide (from Protocol 1)

-

Boc-L-Gln-OBn (from Protocol 2)

-

Silver trifluoromethanesulfonate (AgOTf) or other suitable promoter (e.g., NIS/TfOH)

-

Anhydrous DCM

-

Molecular sieves (4 Å)

Procedure:

-

Dissolve the protected glutamine acceptor and the glycotriosyl bromide donor in anhydrous DCM in the presence of activated molecular sieves.

-

Cool the mixture to -40 °C.

-

Add a solution of AgOTf in anhydrous DCM dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 24-48 hours, monitoring by TLC.

-

Quench the reaction with triethylamine, filter, and concentrate.

-

Purify the crude product by column chromatography to isolate the protected this compound.

Protocol 4: Global Deprotection

This protocol describes the removal of all protecting groups to yield the final product.

Materials:

-

Protected this compound

-

Trifluoroacetic acid (TFA)

-

Palladium on carbon (10%)

-

Methanol

-

Sodium methoxide

Procedure:

-

Removal of Boc and Benzyl Groups: Dissolve the protected glycopeptide in a mixture of TFA and DCM (e.g., 1:1) and stir at room temperature for 2 hours to remove the Boc group. For the benzyl ester, catalytic hydrogenation using Pd/C in methanol is a standard method.

-

Deacetylation (Zemplén Deacetylation): Dissolve the resulting compound in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir at room temperature and monitor by TLC until all acetate groups are removed.

-

Purification: Neutralize the reaction with an acidic resin, filter, and concentrate. The final product, this compound, should be purified by HPLC.

Data Presentation

Table 1: Physicochemical Properties of Key Intermediates and Final Product (Hypothetical)

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Analytical Characterization |

| Peracetylated Triglucose | Ac11-Glc3 | C40H54O28 | 974.84 | 1H NMR, 13C NMR, MS |

| Peracetylated Triglucosyl Bromide | Ac11-Glc3-Br | C38H51BrO26 | 1019.71 | 1H NMR, MS |